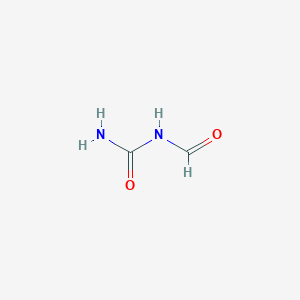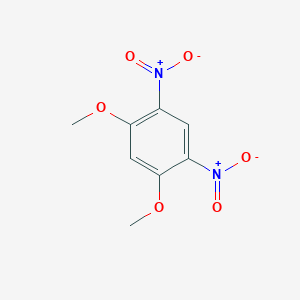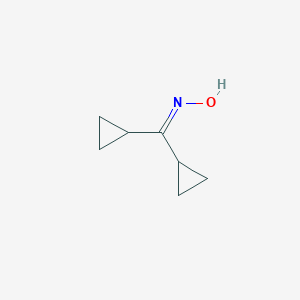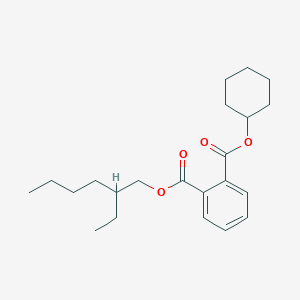
Cyclohexyl 2-ethylhexyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-ethylhexyl phthalate (CEHP) is a chemical compound that belongs to the family of phthalates. It is used as a plasticizer in the production of various products such as polyvinyl chloride (PVC) plastics, adhesives, and coatings. CEHP is a colorless and odorless liquid that has a low volatility and is highly stable. The compound has gained significant attention in scientific research due to its potential health effects on humans and the environment.
Mecanismo De Acción
Cyclohexyl 2-ethylhexyl phthalate exerts its effects by binding to the androgen receptor, which is responsible for regulating the development and function of male reproductive organs. The compound has been found to have anti-androgenic properties, which can interfere with the normal functioning of the receptor and disrupt the hormonal balance in the body.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl 2-ethylhexyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have found that exposure to the compound can lead to alterations in gene expression, oxidative stress, and inflammation. The compound has also been found to affect lipid metabolism, glucose homeostasis, and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl 2-ethylhexyl phthalate is widely used in laboratory experiments as a model compound for studying the effects of phthalates on biological systems. The compound has several advantages, including its stability, low volatility, and ease of handling. However, one of the limitations of using Cyclohexyl 2-ethylhexyl phthalate in experiments is that it may not accurately represent the effects of other phthalates, which have different chemical structures and properties.
Direcciones Futuras
There are several future directions for research on Cyclohexyl 2-ethylhexyl phthalate and other phthalates. One area of focus is on the development of alternative plasticizers that are less harmful to human health and the environment. Another area of research is on the mechanisms of action of phthalates and their effects on different biological systems. Additionally, there is a need for more studies on the long-term health effects of exposure to phthalates, particularly in vulnerable populations such as pregnant women and children. Finally, research is needed to develop effective strategies for reducing exposure to phthalates in the environment and in consumer products.
Métodos De Síntesis
Cyclohexyl 2-ethylhexyl phthalate is synthesized by the reaction of 2-ethylhexanol and cyclohexanecarboxylic acid in the presence of a catalyst. The process involves the esterification of the carboxylic acid with the alcohol to form the phthalate ester.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-ethylhexyl phthalate has been extensively studied for its potential health effects on humans and wildlife. The compound has been found to have endocrine-disrupting properties, which can affect the hormonal balance in the body. Studies have shown that exposure to phthalates, including Cyclohexyl 2-ethylhexyl phthalate, can lead to reproductive and developmental abnormalities, such as reduced sperm count, testicular atrophy, and feminization of male offspring.
Propiedades
Número CAS |
1169-98-8 |
|---|---|
Nombre del producto |
Cyclohexyl 2-ethylhexyl phthalate |
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-O-cyclohexyl 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3 |
Clave InChI |
GULVUHANCCJWSS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Otros números CAS |
1169-98-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



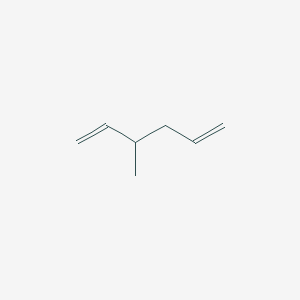
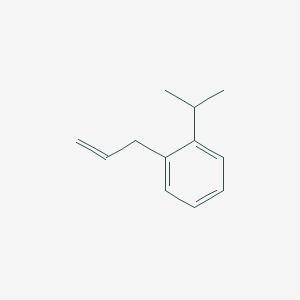
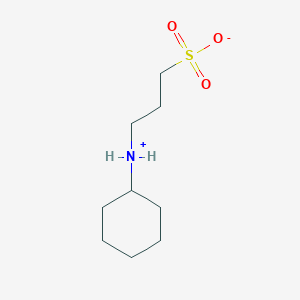
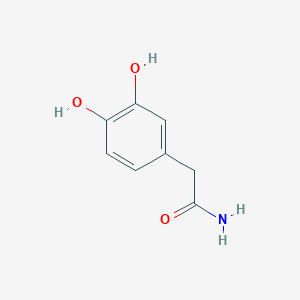
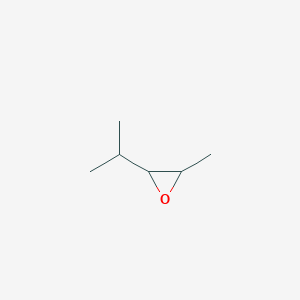
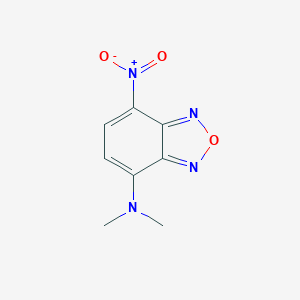
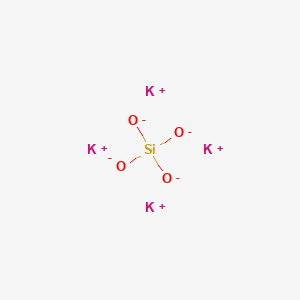
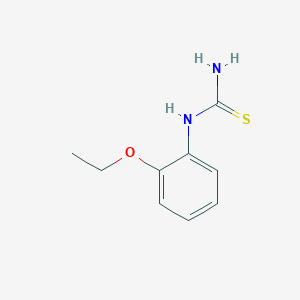
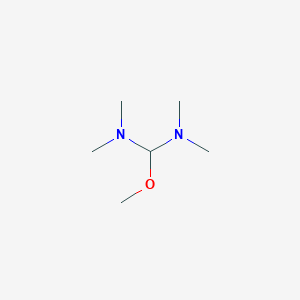

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
